Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features an ethyl group attached to the nitrogen atom of the indole ring and an additional ethyl group on the indole ring itself.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-1H-indole-5-carbaldehyde as the starting material.
Reduction Process: The aldehyde group is reduced to an amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Ethyl Group Addition: The ethyl group is introduced through an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: The compound can be further reduced to form simpler amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation Products: Indole-5-carboxaldehyde and indole-5-carboxylic acid.
Reduction Products: this compound can be reduced to ethylamine derivatives.
Substitution Products: Various halogenated indoles and other substituted indole derivatives.
Scientific Research Applications
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine is similar to other indole derivatives, such as 1H-indole-3-ethanamine and 1H-indole-5-carboxaldehyde. its unique structural features, such as the presence of two ethyl groups, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1H-indole-3-ethanamine
1H-indole-5-carboxaldehyde
Ethyl[(1H-indol-5-yl)methyl]amine
Properties
IUPAC Name |
N-[(1-ethylindol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-14-10-11-5-6-13-12(9-11)7-8-15(13)4-2/h5-9,14H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYVBJYVCLVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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